Trimetaphosphate ion

描述

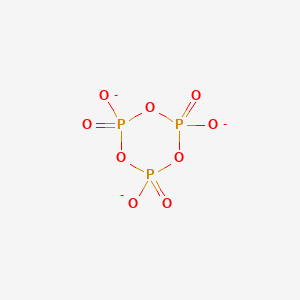

Structure

3D Structure

属性

CAS 编号 |

15705-55-2 |

|---|---|

分子式 |

O9P3-3 |

分子量 |

236.92 g/mol |

IUPAC 名称 |

2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

InChI |

InChI=1S/H3O9P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h(H,1,2)(H,3,4)(H,5,6)/p-3 |

InChI 键 |

AZSFNUJOCKMOGB-UHFFFAOYSA-K |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-] |

规范 SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Trimetaphosphate Ion from Sodium Dihydrogen Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium trimetaphosphate (STMP), the sodium salt of trimetaphosphoric acid with the formula Na₃P₃O₉, is a versatile cyclic polyphosphate of significant interest in various scientific fields.[1][2] Its applications range from a cross-linking agent for biopolymers and a starch modifier to a phosphorylating agent and a key component in biomimetic mineralization studies.[1][3][4] For researchers and professionals in drug development, STMP serves as a valuable tool in formulating novel materials and delivery systems. This guide provides a comprehensive overview of the core synthesis route for the trimetaphosphate ion starting from sodium dihydrogen phosphate (B84403), detailing the underlying chemistry, experimental protocols, and critical process parameters.

Core Synthesis Pathway: Thermal Condensation

The primary industrial method for synthesizing sodium trimetaphosphate involves the thermal dehydration and cyclization of sodium dihydrogen phosphate (NaH₂PO₄).[1][5][6] This process, first developed in 1955, is a condensation reaction where three molecules of the precursor combine to form the cyclic trimetaphosphate ring, releasing three molecules of water.[1]

The overall chemical equation for this transformation is:

3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O

This reaction is typically carried out at elevated temperatures, causing the precursor to melt and polymerize.[7] While seemingly straightforward, the reaction conditions must be precisely controlled to maximize the yield of the desired trimeric ring structure and minimize the formation of other linear or cyclic polyphosphates, such as tetramers and hexamers, which can reduce product purity.[8]

Key Experimental Protocols

This section outlines detailed methodologies for the synthesis of sodium trimetaphosphate, derived from established scientific literature and patents.

3.1 Protocol 1: Direct Thermal Polymerization

This is the most common and direct method for STMP synthesis.

-

Materials: Sodium dihydrogen phosphate (NaH₂PO₄), anhydrous or dihydrate form (NaH₂PO₄·2H₂O).

-

Apparatus: High-temperature furnace or oven, ceramic or platinum crucible.

-

Procedure:

-

Place the sodium dihydrogen phosphate powder into a crucible.

-

Heat the sample in a furnace. If using the dihydrate form, a preliminary drying step at approximately 95-120°C is recommended to remove the water of hydration.[7]

-

Raise the furnace temperature to the target polymerization range, typically between 500°C and 600°C.[1][9] A common industrial temperature is 550°C.[1][6]

-

Maintain this temperature for a sufficient duration, generally ranging from 2 to 5 hours, to ensure complete conversion.[9] The mixture will form a melt during this stage.

-

After the reaction period, the furnace is turned off, and the molten product is allowed to cool to room temperature, solidifying into a glass-like solid.

-

The resulting solid is then ground into a fine white powder, which is primarily anhydrous sodium trimetaphosphate.

-

3.2 Protocol 2: Enhanced Purity Synthesis via Rotary Furnace

A more advanced industrial method aims to improve purity and yield by optimizing the heating process.[8]

-

Precursor Preparation:

-

React phosphoric acid (H₃PO₄) and sodium hydroxide (B78521) (NaOH) in a neutralization tank to produce an aqueous solution of sodium dihydrogen phosphate. The molar ratio of phosphorus to sodium should be 1:1.[8]

-

Spray-dry the resulting solution to obtain a solid sodium dihydrogen phosphate powder with a controlled moisture content (e.g., 2 wt%).[8]

-

-

Polymerization:

-

Continuously feed the prepared sodium dihydrogen phosphate powder into a countercurrent horizontal rotary polymerization furnace.[8]

-

Heat the material to approximately 570°C as it moves through the furnace.[8] This controlled, continuous process ensures uniform heating and minimizes the formation of undesirable byproducts.

-

The resulting product is collected as it exits the furnace. This method has been reported to achieve purities as high as 99.7%.[8]

-

3.3 Protocol 3: Purification by Recrystallization

For applications requiring the hydrated form or higher purity, a purification step can be employed.

-

Procedure:

-

Dissolve the crude anhydrous STMP powder obtained from thermal polymerization in water.[1]

-

Precipitate the hexahydrate form (Na₃P₃O₉·6H₂O) by adding sodium chloride (NaCl) to the solution. This process relies on the common ion effect to reduce the solubility of the STMP salt.[1][6]

-

Filter the resulting white crystalline precipitate and wash it with cold water to remove impurities.

-

Dry the purified hexahydrate crystals under appropriate conditions.

-

Data Presentation: Synthesis Parameters

The following tables summarize the quantitative data associated with the synthesis of sodium trimetaphosphate.

Table 1: Reaction Conditions for STMP Synthesis

| Parameter | Value | Source(s) |

|---|---|---|

| Precursor | Sodium Dihydrogen Phosphate (NaH₂PO₄) | [1][5][6] |

| Reaction Type | Thermal Condensation / Polymerization | [7][10] |

| Standard Temperature | 550 °C | [1][5][6] |

| High Purity Temperature | 570 °C | [8] |

| Alternative Temperature Range | 400 - 600 °C | [2][9] |

| Reaction Time | 2 - 5 hours |[9] |

Table 2: Purity and Yield from Different Synthesis Methods

| Method | Achieved Purity | Key Process Feature | Source(s) |

|---|---|---|---|

| Direct Thermal Heating | Standard Grade | Batch heating in a furnace | [1] |

| Rotary Furnace | 99.7% | Continuous countercurrent heating | [8] |

| One-Step (NaCl + H₃PO₄) | 99% | Use of NaCl as sodium source |[9][11] |

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the relationships between key influencing factors.

Caption: Workflow for the synthesis of Sodium Trimetaphosphate (STMP).

Caption: Key factors influencing the synthesis of Sodium Trimetaphosphate.

Analytical Characterization

To ensure the successful synthesis and determine the purity of the final product, several analytical techniques can be employed.

-

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR): This is a powerful technique for both the qualitative and quantitative analysis of different phosphate species. It can distinguish between trimetaphosphate and other linear or cyclic polyphosphates.[12]

-

Chemical Precipitation and Titration: A classic analytical method involves the precipitation of pyrophosphates and triphosphates as their zinc salts. Subsequent analysis of the precipitate can determine the relative amounts of each component.[13]

-

Ion Chromatography: This is a modern and effective method for separating and quantifying different phosphate anions in the sample.

Relevance in Research and Drug Development

The this compound is more than an industrial chemical; it holds specific value for the scientific community:

-

Cross-linking Agent: STMP is widely used to cross-link polymers like starch and proteins (e.g., zein), altering their physical properties such as viscosity, stability, and film-forming capabilities.[4] This is crucial for developing hydrogels and scaffolds for drug delivery.

-

Biomimetic Mineralization: In dental and bone tissue engineering research, STMP has been investigated as a biomimetic analog of matrix phosphoproteins to promote the remineralization of demineralized collagen matrices.[3]

-

Pharmaceutical Formulations: STMP is used in various pharmaceutical applications, often as a stabilizer, buffering agent, or sequestrant.[5][14][15]

Conclusion

The synthesis of the this compound from sodium dihydrogen phosphate is a well-established thermal process that is fundamental to its production. Control over key parameters—most notably temperature and reaction time—is critical to achieving high purity and yield. For researchers in drug development and materials science, a thorough understanding of this synthesis provides the foundation for utilizing STMP as a versatile building block for creating advanced functional materials. Newer methods involving rotary furnaces or alternative precursors offer pathways to even higher purity products, expanding the potential applications of this important cyclic phosphate.

References

- 1. Sodium trimetaphosphate - Wikipedia [en.wikipedia.org]

- 2. SODIUM TRIMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. The use of sodium trimetaphosphate as a biomimetic analog of matrix phosphoproteins for remineralization of artificial caries-like dentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. camachem.com [camachem.com]

- 6. wikiwand.com [wikiwand.com]

- 7. zhishangchemical.com [zhishangchemical.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium Trimetaphosphate (STMP) – Food & Industrial Grade | High-Purity Phosphate for Multiple Applications_Phosphate_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN104458786B - The analysis method of metaphosphate - Google Patents [patents.google.com]

- 13. The analysis of commercial sodium triphosphate - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Sodium Trimetaphosphate STMP | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 15. ulprospector.com [ulprospector.com]

An In-depth Technical Guide on the Structure and Bonding Characteristics of the Trimetaphosphate Ion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimetaphosphate ion ([P₃O₉]³⁻), a cyclic inorganic polyphosphate, plays a significant role in various chemical and biological processes. Its unique cyclic structure confers specific chemical properties that are leveraged in diverse applications, including as a food additive, a crosslinking agent for polymers, and in pharmaceutical and drug delivery systems.[1] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for researchers and professionals working to harness its potential. This technical guide provides a comprehensive overview of the structural and bonding characteristics of the this compound, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols for the key analytical techniques used in its characterization are also presented.

Molecular Structure

The this compound consists of a six-membered ring composed of alternating phosphorus and oxygen atoms. Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Two of these oxygen atoms bridge to adjacent phosphorus atoms within the ring (bridging oxygens), while the other two are terminal (non-bridging) oxygens. The overall charge of the ion is -3, which is delocalized primarily over the six terminal oxygen atoms.

The cyclic nature of the this compound imparts a high degree of symmetry.[1] X-ray crystallography studies on its salts, such as sodium trimetaphosphate hexahydrate (Na₃P₃O₉·6H₂O), have provided precise measurements of its bond lengths and angles.

Bond Lengths and Angles

The P-O bond lengths and O-P-O bond angles within the trimetaphosphate ring are crucial parameters for defining its geometry. There are two distinct types of P-O bonds: the P-O bonds within the ring (P-O_ring) and the P-O bonds to the terminal oxygen atoms (P-O_terminal).

Data extracted from crystallographic studies of anhydrous sodium trimetaphosphate (Na₃P₃O₉) provides the following structural parameters.

| Parameter | Bond Type | Average Length (Å) |

| Bond Length | P-O (ring) | 1.615 |

| P=O (terminal) | 1.484 | |

| Angle | Atoms | Average Angle (º) |

| Bond Angle | O-P-O (ring) | 101.3 |

| O-P-O (terminal) | 121.6 | |

| P-O-P (ring) | 127.3 |

Table 1: Summary of Bond Lengths and Angles for the this compound.

The P-O_terminal bonds are significantly shorter than the P-O_ring bonds, indicating a greater degree of double bond character. This is consistent with the delocalization of the negative charge across the terminal oxygen atoms. The bond angles within the ring deviate from the ideal tetrahedral angle of 109.5°, a consequence of the cyclic structure.

Bonding Characteristics

The bonding in the this compound can be described by a combination of sigma (σ) and pi (π) interactions. Each phosphorus atom is sp³ hybridized, forming four σ bonds with its neighboring oxygen atoms. The shorter P-O_terminal bond lengths suggest significant pπ-dπ bonding, where the filled p-orbitals of the oxygen atoms overlap with the empty d-orbitals of the phosphorus atoms. This delocalized π-system contributes to the overall stability of the cyclic structure.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the structure and bonding of the this compound in various states. The primary methods employed are ³¹P Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman).

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a highly sensitive and specific technique for characterizing phosphorus-containing compounds. Due to the symmetrical nature of the this compound in solution, all three phosphorus atoms are chemically equivalent. This results in a single, sharp resonance in the ³¹P NMR spectrum.

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound ([P₃O₉]³⁻) | D₂O | ~ -21 |

Table 2: ³¹P NMR Chemical Shift of the this compound.

The chemical shift is referenced to an external standard of 85% H₃PO₄. This characteristic single peak is a key diagnostic feature for the identification of the this compound in a sample.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are directly related to the bond strengths and geometry. The this compound exhibits a series of characteristic vibrational bands corresponding to the stretching and bending of its P-O bonds.

The vibrational modes of the P₃O₉ ring can be complex. However, key characteristic frequencies have been identified through both experimental measurements and theoretical calculations.

| Vibrational Mode | Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman |

| ν_as(PO₂) | ~1280 | ~1280 |

| ν_s(PO₂) | ~1150 | ~1150 |

| ν_as(POP) | ~1000 | ~1000 |

| ν_s(POP) | ~770 | ~770 |

| Ring Deformation | ~530 | ~530 |

Table 3: Characteristic Vibrational Frequencies of the this compound.[2]

The symmetric and asymmetric stretching vibrations of the terminal PO₂ groups (ν_s(PO₂) and ν_as(PO₂)) appear at higher frequencies, reflecting the stronger bond character. The stretching vibrations of the P-O-P bridges within the ring (ν_s(POP) and ν_as(POP)) occur at lower frequencies.

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of a crystalline trimetaphosphate salt.

Methodology:

-

Crystal Growth: Grow single crystals of a trimetaphosphate salt of sufficient size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated aqueous solution of the salt.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Use a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing:

-

Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the this compound in a solution.

Methodology:

-

Sample Preparation: Dissolve a known amount of the sample containing the this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically in the millimolar range).

-

Instrument Setup:

-

Place the NMR tube containing the sample in the NMR spectrometer.

-

Tune and match the NMR probe to the ³¹P frequency.

-

Lock the field using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected chemical shift range for phosphate (B84403) compounds.

-

Use a standard pulse-acquire sequence. Proton decoupling is often used to simplify the spectrum and improve sensitivity.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum.

-

Integrate the area of the resonance peak for quantification.

-

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of the this compound.

Methodology:

-

Sample Preparation: The sample can be a solid powder or an aqueous solution. For solid samples, place a small amount in a sample holder. For solutions, use a cuvette or a capillary tube.

-

Instrument Setup:

-

Place the sample in the sample compartment of the Raman spectrometer.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and power.

-

Align the laser focus on the sample.

-

-

Data Acquisition:

-

Set the spectral range to cover the expected vibrational frequencies.

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and number of accumulations will depend on the sample's scattering efficiency.

-

-

Data Processing:

-

Perform a cosmic ray removal if necessary.

-

Baseline correct the spectrum to remove any background fluorescence.

-

Identify and label the characteristic Raman bands.

-

Visualizations

Figure 1: 2D representation of the this compound's cyclic structure.

Figure 2: Workflow for the structural characterization of the this compound.

Conclusion

The this compound possesses a unique cyclic structure with distinct bonding characteristics that differentiate it from linear polyphosphates. Its high symmetry and delocalized π-bonding contribute to its stability and reactivity. The combination of X-ray crystallography and spectroscopic techniques like ³¹P NMR and vibrational spectroscopy provides a comprehensive understanding of its molecular geometry and electronic structure. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling further exploration and application of this versatile ion.

References

An In-depth Technical Guide to the Hydrolysis Kinetics of Trimetaphosphate in Acidic Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics and mechanisms of sodium trimetaphosphate hydrolysis in acidic environments. The information presented herein is intended to support research and development activities where the stability and degradation of polyphosphates are of critical importance.

Introduction

Sodium trimetaphosphate (STMP), a cyclic polyphosphate with the formula Na₃P₃O₉, is utilized in various industrial and pharmaceutical applications.[1][2] Its stability in aqueous solutions, particularly under acidic conditions, is a key factor in its efficacy and potential degradation pathways. The hydrolysis of the trimetaphosphate ring leads to the formation of acyclic tripolyphosphate, which can further hydrolyze to pyrophosphate and orthophosphate.[1][3] Understanding the kinetics of this degradation process is essential for controlling its reactivity, predicting its shelf-life in formulations, and designing novel applications.

This guide summarizes the available quantitative data on the acid-catalyzed hydrolysis of trimetaphosphate, provides detailed experimental protocols for kinetic studies, and illustrates the proposed reaction mechanism and experimental workflow.

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of trimetaphosphate in acidic solution is influenced by factors such as pH and temperature. The reaction generally follows pseudo-first-order kinetics with respect to the trimetaphosphate concentration.

While much of the detailed kinetic data in the literature focuses on alkaline hydrolysis, the principles of acid catalysis for phosphate (B84403) esters provide a framework for understanding the behavior in acidic media. In alkaline solutions, the activation energy for trimetaphosphate hydrolysis has been reported to be in the range of 15.5 to 17.5 kcal/mol.[3] It is expected that the activation energy under acidic conditions would be of a similar magnitude.

Table 1: Summary of Key Kinetic Parameters for Trimetaphosphate Hydrolysis

| Parameter | Condition | Value | Reference |

| Reaction Order | With respect to trimetaphosphate | First-order | [3] |

| Primary Hydrolysis Product | Ring opening | Sodium Tripolyphosphate | [3] |

| Activation Energy (Ea) | Alkaline Solution (0.05 to 0.18 M NaOH) | 15.5 - 17.5 kcal/mol | [3] |

| General Observation | Acidic Conditions | Rate increases with decreasing pH | [4] |

Note: Specific rate constants for the acid hydrolysis of trimetaphosphate are not extensively tabulated in the readily available literature. The provided data is based on general principles of phosphate ester hydrolysis and related studies.

Experimental Protocols

This section outlines a detailed methodology for studying the hydrolysis kinetics of trimetaphosphate in an acidic solution. The protocol is based on established techniques for monitoring phosphate hydrolysis.

Materials and Equipment

-

Sodium Trimetaphosphate (Na₃P₃O₉), analytical grade

-

Hydrochloric Acid (HCl) or other suitable acid for pH adjustment

-

Sodium Hydroxide (B78521) (NaOH) for pH adjustment and eluent preparation

-

Buffer solutions (e.g., acetate (B1210297) buffer) for quenching

-

Deionized water (18 MΩ·cm)

-

Temperature-controlled water bath or incubator

-

pH meter

-

Ion Chromatograph (IC) with a suitable anion-exchange column (e.g., IonPac AS11 or AS16), suppressed conductivity detector, and eluent generator.[5]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Autosampler vials

Preparation of Solutions

-

Trimetaphosphate Stock Solution: Accurately weigh a known amount of sodium trimetaphosphate and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 100 mM).

-

Acidic Reaction Media: Prepare a series of acidic solutions with the desired pH values (e.g., pH 2, 3, 4, 5) using a strong acid like HCl. Use a pH meter to verify and adjust the pH.

-

Quenching Solution: Prepare a buffer solution at a pH that will rapidly neutralize the acid and halt the hydrolysis reaction. An ice-cold acetate buffer at pH 5.0 has been shown to be effective.[3]

-

IC Eluent: Prepare the appropriate eluent for the ion chromatography system. A sodium hydroxide gradient is often used for the separation of different phosphate species.[5][6]

Kinetic Run Procedure

-

Temperature Equilibration: Place the trimetaphosphate stock solution and the acidic reaction media in the temperature-controlled water bath and allow them to equilibrate to the desired reaction temperature (e.g., 25°C, 40°C, 50°C).

-

Reaction Initiation: To start the reaction, add a known volume of the pre-heated trimetaphosphate stock solution to the pre-heated acidic reaction medium. The final concentration of trimetaphosphate should be in a range suitable for accurate quantification by IC.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture (e.g., 1 mL).

-

Quenching: Immediately add the withdrawn aliquot to a vial containing a known volume of the ice-cold quenching solution to stop the hydrolysis reaction.[3]

-

Sample Storage: If not analyzed immediately, store the quenched samples at a low temperature (e.g., 4°C) to prevent any further degradation.

Analysis of Hydrolysis Products

-

IC Method Development: Develop an ion chromatography method capable of separating and quantifying trimetaphosphate, tripolyphosphate, pyrophosphate, and orthophosphate. This typically involves using an anion-exchange column and a hydroxide eluent gradient.[5][7]

-

Calibration: Prepare a series of standards of known concentrations for each phosphate species and generate a calibration curve.

-

Sample Analysis: Inject the quenched samples into the ion chromatograph to determine the concentration of trimetaphosphate remaining and the concentrations of the hydrolysis products at each time point.

Data Analysis

-

Kinetic Plots: Plot the natural logarithm of the concentration of trimetaphosphate (ln[STMP]) versus time for each kinetic run.

-

Rate Constant Determination: If the plot is linear, the reaction is first-order with respect to trimetaphosphate. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

-

Activation Energy Calculation: Determine the rate constants at several different temperatures. Plot ln(k_obs) versus 1/T (where T is the absolute temperature in Kelvin). The activation energy (Ea) can be calculated from the slope of this Arrhenius plot (Slope = -Ea/R, where R is the gas constant).[8]

Mandatory Visualizations

Proposed Signaling Pathway for Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of trimetaphosphate is proposed to proceed through a mechanism involving protonation of a ring oxygen atom, followed by nucleophilic attack by a water molecule, leading to ring opening.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of trimetaphosphate.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of an experiment designed to determine the hydrolysis kinetics of trimetaphosphate.

Caption: Workflow for studying trimetaphosphate hydrolysis kinetics.

Conclusion

The acid-catalyzed hydrolysis of sodium trimetaphosphate is a critical consideration for its application in various fields. This guide has provided a summary of the kinetic principles, a detailed experimental protocol for further investigation, and visual representations of the underlying mechanism and experimental design. While more specific quantitative data on the acid hydrolysis of trimetaphosphate is needed, the methodologies and information presented here offer a solid foundation for researchers, scientists, and drug development professionals to conduct their own detailed kinetic studies.

References

- 1. Sodium trimetaphosphate - Wikipedia [en.wikipedia.org]

- 2. camachem.com [camachem.com]

- 3. datapdf.com [datapdf.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Ion Chromatography for Content Determination of Various Phosphate Forms in Tripolyphosphate [spkx.net.cn]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

The Thermal Decomposition Pathway of Sodium Trimetaphosphate: A Technical Guide

This technical guide provides a comprehensive overview of the thermal decomposition pathway of sodium trimetaphosphate (Na₃P₃O₉). The information is intended for researchers, scientists, and professionals in drug development who utilize or study the properties of this compound under thermal stress. This document details the decomposition products, transformation temperatures, and the experimental methodologies used to elucidate this pathway.

Introduction

Sodium trimetaphosphate (STMP) is a cyclic inorganic phosphate (B84403) that finds applications in various industries, including as a food additive, a cross-linking agent for modified starches, and in water treatment processes.[1][2][3][4] Its thermal stability is a critical parameter in many of these applications. Understanding its decomposition pathway is essential for process optimization, safety, and quality control. The primary method for the industrial production of sodium trimetaphosphate involves heating sodium dihydrogen phosphate to 550 °C.[2][5]

Thermal Decomposition Pathway

The thermal decomposition of anhydrous sodium trimetaphosphate is a high-temperature process that results in the formation of sodium metaphosphate. In the presence of water, even at lower temperatures, the decomposition pathway is altered, proceeding through hydrolysis.

Anhydrous Thermal Decomposition

Under anhydrous conditions, sodium trimetaphosphate is stable up to several hundred degrees Celsius. Upon further heating, it undergoes decomposition to form long-chain sodium metaphosphate.

The primary decomposition reaction is as follows:

(Na₃P₃O₉)n → 3(NaPO₃)n

At approximately 593 K (320 °C), sodium trimetaphosphate begins to decompose into sodium metaphosphate (NaPO₃).[6][7] As the temperature increases above 616 K (343 °C), the resulting sodium metaphosphate coexists in equilibrium with a liquid phase.[6][7]

Hydrolytic Decomposition

In aqueous environments, the decomposition of sodium trimetaphosphate follows a different pathway. The cyclic trimetaphosphate ring is susceptible to hydrolysis, which leads to the opening of the ring structure to form acyclic sodium tripolyphosphate (Na₅P₃O₁₀).[5][8]

The hydrolysis reaction is:

Na₃P₃O₉ + 2NaOH → Na₅P₃O₁₀ + H₂O

This reaction is significant as the presence of moisture during heating can lead to the formation of sodium tripolyphosphate as an intermediate, which then undergoes its own thermal decomposition.

Quantitative Data

The following table summarizes the key temperature-dependent transformations of sodium trimetaphosphate and its related compounds.

| Transformation | Compound | Temperature (K) | Temperature (°C) | Products | Citations |

| Formation from Sodium Dihydrogen Pyrophosphate | Sodium Trimetaphosphate | >513 | >240 | Na₃P₃O₉ | [6][7] |

| Decomposition to Sodium Metaphosphate | Sodium Trimetaphosphate | ~593 | ~320 | (NaPO₃)x | [6][7] |

| Equilibrium with Liquid Phase | Sodium Metaphosphate | >616 | >343 | (NaPO₃)x (liquid phase) | [6][7] |

| Hydrolysis to Sodium Tripolyphosphate (in solution) | Sodium Trimetaphosphate | Ambient | Ambient | Na₅P₃O₁₀ | [5][8] |

Experimental Protocols

The study of the thermal decomposition of sodium trimetaphosphate involves several key analytical techniques to determine transition temperatures, mass loss, and the identity of decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs, indicating decomposition.

Methodology:

-

A small, accurately weighed sample of anhydrous sodium trimetaphosphate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent reactions with air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature. Decomposition temperatures are identified as the onset temperature of significant weight loss steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and decomposition.

Methodology:

-

A small, accurately weighed sample of anhydrous sodium trimetaphosphate (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow required to raise the temperature of the sample and the reference is measured.

-

The resulting DSC curve shows endothermic or exothermic peaks corresponding to events like melting, crystallization, and decomposition.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the material before and after thermal decomposition.

Methodology:

-

The initial sodium trimetaphosphate sample is analyzed by powder XRD to confirm its crystal structure.

-

The sample is then heated to a specific temperature within the decomposition range (e.g., 400 °C) in a furnace and held for a period to ensure complete transformation.

-

The heated sample is cooled back to room temperature.

-

The resulting material is ground into a fine powder and analyzed by XRD.

-

The diffraction pattern of the decomposed sample is compared with standard diffraction patterns in databases (e.g., ICDD) to identify the resulting crystalline phases, such as sodium metaphosphate.

-

For in-situ analysis, a high-temperature XRD chamber can be used to monitor the changes in the crystal structure as the sample is heated.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Caption: Anhydrous thermal decomposition pathway of Sodium Trimetaphosphate.

Caption: Workflow for the thermal analysis of Sodium Trimetaphosphate.

References

- 1. SODIUM TRIMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. camachem.com [camachem.com]

- 3. Sodium Trimetaphosphate (STMP) – Food & Industrial Grade | High-Purity Phosphate for Multiple Applications_Phosphate_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 4. Hubei Xingfa Group [hubeixingfagroup.com]

- 5. Sodium trimetaphosphate - Wikipedia [en.wikipedia.org]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. datapdf.com [datapdf.com]

The Crucible of Life: A Technical Guide to the Prebiotic Formation of Trimetaphosphate Under Volcanic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Life's fundamental processes are driven by energy-rich phosphate (B84403) compounds, yet the prebiotic origins of these molecules remain a cornerstone of origin-of-life research. This technical guide delves into a leading hypothesis: the formation of trimetaphosphate (P3m), a key phosphorylating agent, under the extreme conditions associated with primordial volcanism. Evidence strongly suggests that volcanic heat provided the necessary energy to convert insoluble phosphate minerals into reactive, water-soluble polyphosphates like trimetaphosphate. This document provides a comprehensive overview of the experimental evidence, detailed protocols derived from seminal studies, quantitative data on formation and subsequent reactions, and visualizations of the proposed chemical pathways. Understanding these abiotic routes to essential precursors offers profound insights for researchers in prebiotic chemistry, astrobiology, and the development of novel phosphorylation-based therapeutics.

Introduction: The Phosphorus Problem and a Volcanic Solution

The "phosphorus problem" in prebiotic chemistry refers to the low solubility and reactivity of the most abundant phosphate mineral on early Earth, apatite [Ca5(PO4)3(F,Cl,OH)]. For phosphorus to be incorporated into the building blocks of life—nucleotides, phospholipids, and peptides—it must be in a soluble and chemically active form. Volcanic environments on the early Earth provided a plausible solution. The intense heat of volcanic activity could have dehydrated orthophosphate minerals to form highly reactive phosphorus pentoxide (P4O10), which upon contact with water, hydrolyzes to form a variety of polyphosphates, including the cyclic trimetaphosphate.[1][2] Trimetaphosphate is a particularly significant prebiotic molecule due to its ability to phosphorylate nucleosides, amino acids, and other organic molecules in aqueous solutions under a range of conditions.[3][4][5]

Quantitative Data on Polyphosphate Formation and Reactions

The following tables summarize the quantitative data from key experimental studies on the formation of polyphosphates under simulated volcanic conditions and their subsequent reactivity in prebiotic chemical reactions.

Table 1: Formation of Water-Soluble Phosphates from Simulated Volcanic Fumaroles

| Phosphate Species | Concentration in Condensate (µM) |

| Orthophosphate | 1.13 |

| Pyrophosphate | 0.38 |

| Tripolyphosphate | 0.05 |

Data from analysis of condensates from a fumarole of the volcano Mount Usu, as reported by Yamagata et al. (1991) and cited by Schwartz (2006).[1]

Table 2: Trimetaphosphate-Mediated Peptide and ATP Synthesis

| Reaction | Reactants | Conditions | Product | Yield | Reference |

| Peptide Synthesis | Glycine, Sodium Trimetaphosphate, Imidazole | 45-90°C, pH 8.5-11.5 | Glycylglycine | Up to 52% | [6] |

| ATP Synthesis | Adenosine, Sodium Trimetaphosphate | Room Temperature, pH 8-12, 10 days | ATP | 3% | [7] |

| ATP Synthesis | Adenosine, Sodium Trimetaphosphate, Ni ions | 37°C, 4 wet-dry cycles, 2 weeks | ATP | 13% | [7] |

| Adenosine Synthesis | Ribose, Nucleobases, MgCl2, Trimetaphosphate | Heating | Adenosine | ~4% | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments demonstrating the formation of trimetaphosphate and its role in prebiotic synthesis, based on published literature.

Formation of Polyphosphates from Apatite under Simulated Magmatic Conditions

This protocol is based on the experiments conducted by Yamagata et al. (1991), which provided the foundational evidence for the volcanic production of polyphosphates.[1]

Objective: To simulate the high-temperature conversion of insoluble phosphate minerals into volatile, water-soluble polyphosphates in a volcanic setting.

Materials:

-

Apatite [Ca5(PO4)3(OH)] powder

-

Basalt rock powder

-

High-temperature furnace

-

Quartz tube

-

Gas flow system (e.g., nitrogen or argon)

-

Condensation trap (e.g., cooled with water or a dry ice/acetone bath)

-

Deionized water

Procedure:

-

A mixture of apatite and basalt powder is placed in a quartz tube.

-

The tube is inserted into a high-temperature furnace.

-

An inert gas is passed through the tube to carry any volatile products.

-

The furnace is heated to a temperature exceeding 1000°C to simulate magmatic conditions, leading to the formation of volatile P4O10.

-

The volatile products are carried by the gas stream into a condensation trap containing deionized water.

-

The P4O10 reacts with the water in the trap to form a mixture of polyphosphates, including trimetaphosphate.

-

The resulting aqueous solution is collected for analysis.

Analysis:

-

The collected solution is analyzed for the presence and concentration of various phosphate species (orthophosphate, pyrophosphate, trimetaphosphate, etc.).

-

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are employed for separation and quantification.[8][9]

Trimetaphosphate-Activated Peptide Synthesis in an Aqueous Environment

This protocol is a generalized procedure based on studies investigating the role of trimetaphosphate in the prebiotic condensation of amino acids.[3][6][10]

Objective: To demonstrate the formation of dipeptides from amino acids in an aqueous solution using trimetaphosphate as a phosphorylating and condensing agent.

Materials:

-

Amino acid (e.g., glycine)

-

Sodium trimetaphosphate (Na3P3O9)

-

pH buffer solutions or NaOH/HCl for pH adjustment

-

Reaction vials

-

Heating block or water bath

-

Deionized water

Procedure:

-

A solution of the amino acid is prepared in deionized water.

-

Sodium trimetaphosphate is added to the amino acid solution.

-

The pH of the reaction mixture is adjusted to the desired value (studies have explored a wide range from acidic to alkaline).

-

The reaction vials are incubated at a specific temperature (experiments have been conducted from ambient temperature to near-boiling).

-

Samples are taken at various time points for analysis.

-

For experiments simulating evaporative conditions, the vials may be left open to the atmosphere to allow for drying. The dried residue is then redissolved in water for analysis.

Analysis:

-

The reaction products are analyzed by HPLC to separate and quantify the starting amino acid and the resulting dipeptides and longer oligopeptides.

-

Mass spectrometry (MS) is used to confirm the identity of the peptide products.

Visualizing the Pathways: From Volcanic Plume to Biomolecule Precursors

The following diagrams, rendered using Graphviz (DOT language), illustrate the key processes in the prebiotic formation of trimetaphosphate and its subsequent role in the synthesis of a dipeptide.

References

- 1. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | On the potential roles of phosphorus in the early evolution of energy metabolism [frontiersin.org]

- 3. Trimetaphosphate activates prebiotic peptide synthesis across a wide range of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimetaphosphate Activates Prebiotic Peptide Synthesis across a Wide Range of Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of prebiotic peptides gives clues to the origin of life on Earth | EurekAlert! [eurekalert.org]

- 7. mdpi.com [mdpi.com]

- 8. Orthophosphate, pyrophosphate, trimetaphosphate, and tripolyphosphate in shrimp applying a Dose-in Gradient | Metrohm [metrohm.com]

- 9. metrohm.com [metrohm.com]

- 10. Effects of Trimetaphosphate on Abiotic Formation and Hydrolysis of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Trimetaphosphate in the Chemical Origins of Life: A Technical Guide

Introduction

The "phosphorus problem" remains a significant hurdle in understanding the chemical origins of life. While phosphorus is essential for the structure and function of key biomolecules such as nucleic acids (as the phosphodiester backbone), adenosine (B11128) triphosphate (ATP, the primary energy currency of the cell), and phospholipids (B1166683) (as membrane components), its low solubility and reactivity in the form of phosphate (B84403) minerals on the early Earth pose a challenge to its incorporation into prebiotic chemistry. Among the various proposed solutions, the cyclic polyphosphate trimetaphosphate (P₃m) has emerged as a highly plausible and versatile prebiotic phosphorylating agent. Its ability to activate a wide range of biomolecules under geochemically relevant conditions positions it as a central player in the synthesis of the building blocks of life. This technical guide provides an in-depth overview of the role of trimetaphosphate in the chemical origins of life, focusing on its prebiotic synthesis, its diverse phosphorylation capabilities, and its involvement in the formation of peptides and protocellular structures.

Prebiotic Synthesis of Trimetaphosphate

The availability of a robust and sustained source of trimetaphosphate is a prerequisite for its significance in prebiotic chemistry. Several plausible geological scenarios have been proposed and experimentally supported for the formation of P₃m on the early Earth.

One of the most prominent hypotheses involves volcanic activity . Experiments simulating the conditions of volcanic magma and the analysis of volatile condensates from volcanic gases have demonstrated that water-soluble polyphosphates, including trimetaphosphate, can be formed through the partial hydrolysis of P₄O₁₀, a product of high-temperature dehydration of phosphates.[1] This suggests that volcanic regions on the early Earth could have served as localized sources of reactive phosphorus.

Another significant source of prebiotic phosphorus, including the precursors to P₃m, is from extraterrestrial impacts . Meteorites containing the mineral schreibersite ((Fe,Ni)₃P) would have been a common feature of the early Earth. The corrosion of schreibersite in water can lead to the formation of various reduced phosphorus species, which can then be oxidized to form polyphosphates like trimetaphosphate.[2][3] Furthermore, the reaction of ammonium (B1175870) ions with schreibersite has been shown to produce diamidophosphate, which can in turn generate P₃m.[2][4]

Phosphorylation of Key Biomolecules

Trimetaphosphate is a potent phosphorylating agent capable of activating a variety of prebiotic monomers, facilitating their polymerization and the formation of more complex functional molecules.

Phosphorylation of Nucleosides

The formation of nucleotides is a critical step towards the emergence of RNA and DNA. Trimetaphosphate has been shown to effectively phosphorylate nucleosides to produce nucleoside monophosphates (NMPs), diphosphates (NDPs), and triphosphates (NTPs), the activated precursors for RNA synthesis.[2][4]

These reactions are often enhanced by the presence of catalysts and specific reaction conditions:

-

Catalysts: Divalent metal ions, such as Ni²⁺, have been shown to catalyze the phosphorylation of nucleosides by P₃m.[4] Borate minerals can enhance the regiospecificity of phosphorylation, favoring the 5'-position.[4]

-

Solvents and Environment: Non-aqueous solvents like formamide (B127407) have been demonstrated to be effective media for P₃m-mediated phosphorylation, with yields exceeding 50% under favorable conditions.[5] Wet-dry cycles, simulating evaporation in terrestrial geothermal fields, have also been shown to be highly efficient in driving these phosphorylation reactions.

| Reactant(s) | Product(s) | Phosphorylating Agent | Conditions | Yield (%) | Reference(s) |

| Nucleosides | Nucleoside 5'-triphosphates (NTPs) | Trimetaphosphate (CTMP) | Evaporative heating, Urea, Salts, Ni(II), Borate | 2 - 3 | [4] |

| Nucleosides | Total 5'-phosphorylated products | Trimetaphosphate (CTMP) | Evaporative heating, Urea, Salts, Ni(II), Borate | ~30 | [4] |

| Adenosine | 2',3' & 5'-AMPs, 2',5' & 3',5'-ADPs, 2',3'-cyclic AMP | Various phosphate salts | Formamide, 70°C, 15 days | > 50 | [5] |

Experimental Protocol: Phosphorylation of Nucleosides in Formamide (Summary from Schoffstall, 1976)

This protocol provides a general outline for the phosphorylation of nucleosides in a formamide-based system.

-

Reaction Setup: A solution of a nucleoside (e.g., adenosine) and a phosphate source (e.g., trimetaphosphate or other phosphate salts) is prepared in formamide.

-

Incubation: The reaction mixture is heated at a constant temperature (e.g., 70°C) for an extended period (e.g., up to 15 days).

-

Analysis: The reaction products are analyzed using techniques such as thin-layer chromatography (TLC) to separate and identify the various phosphorylated species, including mononucleotides, dinucleotides, and cyclic nucleotides. Quantitative analysis can be performed by comparing the product spots to known standards.

References

- 1. Prebiotic Synthesis of ATP: A Terrestrial Volcanism-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution [frontiersin.org]

- 5. Abiotic formation of ribose 5'-phosphate from ribose and apatite with carbonate- and formate-rich solutions [jstage.jst.go.jp]

Trimetaphosphate: A Prebiotically Plausible Phosphorylating Agent for the Emergence of Key Biomolecules on Early Earth

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The "phosphate problem" remains a significant hurdle in understanding the origins of life. The low solubility and reactivity of common phosphate (B84403) minerals, such as apatite, on the early Earth make it challenging to explain the phosphorylation of the first biomolecules—a critical step for the formation of nucleotides, peptides, and lipids.[1][2][3] Among the various proposed solutions, sodium trimetaphosphate (P₃m), a cyclic polyphosphate, has emerged as a highly promising prebiotic phosphorylating agent.[1][4] Its ability to phosphorylate a wide range of biomolecules in aqueous environments under mild conditions makes it a focal point of prebiotic chemistry research.[2][4][5]

Prebiotic Plausibility and Formation

The availability of trimetaphosphate on the prebiotic Earth is supported by several geochemical models. Studies have demonstrated that volcanic activity, a common feature of the early Earth, could have produced water-soluble polyphosphates like trimetaphosphate through the partial hydrolysis of P₄O₁₀ in volcanic gases.[6][7][8][9] Other plausible formation pathways include the heating of phosphate minerals and the corrosion of meteorite minerals like schreibersite ((Fe,Ni)₃P), which would have been delivered to Earth during the late heavy bombardment.[6][9][10][11][12] These routes suggest that trimetaphosphate could have been a readily available reagent in various early Earth environments.

Phosphorylation of Core Biomolecules

Trimetaphosphate has been shown to be a versatile agent capable of phosphorylating the three major classes of biomolecules essential for life: amino acids, nucleosides, and lipids.

Amino Acids and Peptide Synthesis

Trimetaphosphate efficiently activates amino acids for peptide bond formation, even in aqueous solutions, which are typically unfavorable for condensation reactions.[6][7] The process begins with the N-phosphorylation of the amino acid's amino group.[13] This activated intermediate can then react with another amino acid to form a dipeptide.

The reaction of trimetaphosphate with amino acids leads to the formation of N-phosphono-amino acids (NPAA).[14][15] This activation is crucial as it provides the necessary free energy for peptide synthesis, a role played by ATP in modern biology.[9][13] Experiments have shown that in the presence of trimetaphosphate, peptide formation occurs across a wide range of pH and temperature conditions, including neutral pH and ambient temperatures in bulk water.[9]

Table 1: Quantitative Data on Trimetaphosphate-Mediated Phosphorylation of Amino Acids

| Amino Acid | Product | Yield | pH | Temperature (°C) | Time (h) | Reference |

| Various (13 types) | N-Phosphono-amino acids (NPAA) | 60-91% | 10-12 | 25 | 24-72 | Ni et al., 2009[15] |

| Glycine | Diglycine | Detected | >7 | <40 | 24 | Mariani et al., 2018[9] |

| L-Alanine | Dialanine | Detected | >7 | <40 | 24 | Mariani et al., 2018[9] |

| Diglycine | Triglycine, Tetraglycine | >25% | 9.5 | 70 | 24 | Sibilska et al., 2017[13] |

Experimental Protocol: Synthesis of N-Phosphono-amino acids (NPAA) (Adapted from Ni et al., 2009[15][16])

-

Dissolution: Dissolve the desired amino acid (10 mmol) in 20 mL of deionized water.

-

pH Adjustment: Adjust the solution to pH 12.0 by adding a 4.0 M NaOH solution.

-

Reagent Addition: Add sodium trimetaphosphate (P₃m) (11 mmol) to the solution while maintaining the pH between 10 and 12 with the NaOH solution.

-

Reaction: Stir the mixture at room temperature (approx. 25°C) for 24-72 hours. Monitor the reaction's progress using ³¹P NMR spectroscopy.

-

Purification: Upon completion, add 80 mL of ethanol (B145695) to precipitate the crude product. Redissolve the precipitate in a minimal amount of water and purify using anion-exchange chromatography.

-

Isolation: Collect the relevant fractions and lyophilize to obtain the pure N-phosphono-amino acid.

Caption: N-phosphorylation of an amino acid by trimetaphosphate to form an activated intermediate, leading to dipeptide formation.

Nucleosides and Nucleotide Synthesis

Trimetaphosphate is a potent agent for phosphorylating nucleosides to form nucleoside monophosphates (NMPs), diphosphates, and even triphosphates (NTPs), the building blocks of RNA.[4][6] These reactions can proceed in aqueous solutions under various conditions. For instance, in alkaline aqueous solutions, trimetaphosphate phosphorylates nucleosides, yielding 2'- and 3'-NMPs.[5] The presence of catalysts like Mg²⁺ can mediate the formation of 2',3'-cyclic NMPs in neutral solutions.[5] Remarkably, trimetaphosphate can directly triphosphate 3'-amino-TNA nucleosides in water under mild conditions, a reaction not feasible for canonical nucleosides, suggesting a potential pathway for the emergence of alternative genetic polymers.[17][18]

Table 2: Quantitative Data on Trimetaphosphate-Mediated Phosphorylation of Nucleosides

| Nucleoside | Product(s) | Yield | Conditions | Reference |

| Adenosine | 2'-AMP, 3'-AMP | Reported | Alkaline aqueous solution (pH > 9), high temperature (90°C) | Rabinowitz et al., 1969[5] |

| Adenosine | 2',3'-cNMP | Major product | Neutral aqueous solution, mediated by Mg²⁺ | Lohrmann & Orgel, 1971[5] |

| 3'-amino-TNA | 3'-amino-TNA-triphosphate (NTP) | 50% | pD 12, 6 equiv. P₃m, room temperature, 25 days | Whitaker & Powner, 2022[17] |

| Deoxynucleosides | Cyclized nucleotides, diphosphates | Reported | Non-aqueous (formamide), 70-120°C | Schoffstall, 1976[6] |

Experimental Protocol: Phosphorylation of 3'-amino-TNA Nucleosides (Adapted from Whitaker & Powner, 2022[17])

-

Preparation: Prepare a solution of the 3'-amino-TNA nucleoside (e.g., threo-20, 50 mM) in D₂O.

-

Reagent Addition: Add sodium trimetaphosphate (P₃m) (6 equivalents) and MgCl₂ (6 equivalents) to the solution.

-

pH Adjustment: Adjust the solution to the desired pD (e.g., pD 12) using NaOD.

-

Reaction: Maintain the reaction at room temperature. Monitor the formation of the nucleoside triphosphate product over time (e.g., 25 days) using ¹H NMR spectroscopy.

-

Analysis: Quantify the yield of the triphosphate product based on the integration of characteristic peaks in the NMR spectrum.

Caption: General pathway for the phosphorylation of nucleosides by trimetaphosphate, influenced by various prebiotic conditions.

Lipid Precursors and Protocell Formation

The formation of protocells, primitive membrane-bound compartments, is a cornerstone of origin-of-life theories. Trimetaphosphate plays a plausible role here as well, by facilitating the synthesis of amphiphilic membrane-forming molecules.[19] For example, trimetaphosphate can phosphorylate glycerol, a simple lipid precursor.[6]

More significantly, in a system containing fatty acids and amino acids, trimetaphosphate can activate the fatty acid (e.g., decanoic acid) to form a mixed anhydride. This activated fatty acid then reacts with an amino acid to form an N-acyl amino acid (NAA).[19] These NAA molecules are amphiphilic and can self-assemble into vesicles, either alone or in conjunction with the original fatty acids, thereby contributing to the formation and stabilization of protocell membranes.[19] This process demonstrates a synergistic pathway where trimetaphosphate not only drives peptide formation but also contributes to the construction of the compartments that could house them.[19]

Table 3: Trimetaphosphate's Role in Prebiotic Amphiphile Synthesis

| Reactants | Product(s) | Outcome | Conditions | Reference |

| Glycerol, P₃m | Glycerophosphate | Formation of a phosphorylated lipid precursor | Non-aqueous solvents | Gull et al., 2017[6] |

| Decanoic Acid, Phenylalanine, P₃m | N-decanoyl-phenylalanine (NAA), Peptides | Competitive formation of membrane-forming NAA and peptides | Alkaline vesicle system | Zhang et al., 2023[19] |

| Decanoic Acid, 11 other amino acids, P₃m | Corresponding N-acyl amino acids (NAA) | General route to diverse membrane-forming molecules | Alkaline vesicle system | Zhang et al., 2023[19] |

Experimental Protocol: P₃m-Activated Formation of N-Acyl Amino Acids in a Vesicle System (Adapted from Zhang et al., 2023[19])

-

Vesicle Preparation: Prepare a vesicle solution containing decanoic acid and decanol (B1663958) in an alkaline buffer (e.g., pH 9.0).

-

Reactant Addition: Add the desired amino acid (e.g., phenylalanine) and sodium trimetaphosphate (P₃m) to the vesicle solution.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) with stirring for a specified period (e.g., 7 days).

-

Analysis: Periodically take aliquots from the reaction mixture. Analyze the samples using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the formation of the N-acyl amino acid and any peptide products.

-

Microscopy: Use microscopy techniques (e.g., fluorescence microscopy) to observe changes in vesicle morphology or the formation of new vesicles composed of the NAA product.

Caption: Workflow showing trimetaphosphate activating fatty acids for the synthesis of N-acyl amino acids, leading to protocell vesicle formation.

Conclusion and Future Outlook

Trimetaphosphate stands out as a robust and versatile phosphorylating agent in the context of early Earth chemistry. Its demonstrated ability to activate amino acids for peptide synthesis, convert nucleosides into essential nucleic acid precursors, and facilitate the formation of membrane-building amphiphiles from simple precursors provides a unifying framework for the abiotic synthesis of life's core components.[4][6][19] The reactions it mediates often occur in aqueous environments and under a range of plausible prebiotic conditions, strengthening the case for its central role in the origin of life.

Future research should continue to explore the full scope of trimetaphosphate's reactivity, particularly in complex, multicomponent systems that more accurately reflect a realistic prebiotic soup. Investigating its interactions with various minerals, its stability under hydrothermal vent conditions, and its potential to drive the polymerization of nucleotides into functional oligonucleotides will provide deeper insights into the chemical evolution that set the stage for life on Earth.

References

- 1. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reinhard.gatech.edu [reinhard.gatech.edu]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution [frontiersin.org]

- 8. [PDF] Effects of Trimetaphosphate on Abiotic Formation and Hydrolysis of Peptides | Semantic Scholar [semanticscholar.org]

- 9. Trimetaphosphate activates prebiotic peptide synthesis across a wide range of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 11. pnas.org [pnas.org]

- 12. Prebiotic Phosphorylation Reactions on the Early Earth [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. N-phosphorylation of amino acids by trimetaphosphate in aqueous solution—learning from prebiotic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. N-phosphorylation of amino acids by trimetaphosphate in aqueous solution—learning from prebiotic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocell Self-Assembly Driven by Sodium Trimetaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Sodium Trimetaphosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium trimetaphosphate (STMP) in various organic solvents. Due to a lack of specific quantitative data in readily available scientific literature, this document focuses on qualitative descriptions of solubility and provides a detailed experimental protocol for researchers to determine precise solubility values in their specific applications.

Quantitative Solubility Data

Sodium trimetaphosphate is widely reported to be soluble in water, with a solubility of 22 g/100 mL.[1][2] However, extensive searches of chemical handbooks and scientific databases have revealed a consistent classification of sodium trimetaphosphate as "insoluble" in organic solvents, particularly in alcohols like ethanol.[1][2][3][4][5][6][7][8][9] The hexahydrate form of sodium trimetaphosphate is also noted as insoluble in ethanol.[10]

While "insoluble" indicates very low solubility, specific quantitative values (e.g., in g/100 mL or mol/L) for organic solvents are not available in the cited literature. Therefore, the following table reflects the qualitative solubility information that is consistently reported.

| Organic Solvent | Chemical Formula | Qualitative Solubility of Sodium Trimetaphosphate | Citation |

| Ethanol | C₂H₅OH | Insoluble | [1][2][3][4][5][6][7][8][9][10] |

| Alcohol (general) | R-OH | Insoluble | [1][2][3][4][5][6][7][8][9] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data on the solubility of sodium trimetaphosphate in a specific organic solvent, the following gravimetric method is recommended. This protocol is a synthesized methodology based on standard practices for determining the solubility of inorganic salts in organic solvents.

Objective: To determine the concentration of a saturated solution of sodium trimetaphosphate in a given organic solvent at a specific temperature.

Materials:

-

Sodium Trimetaphosphate (anhydrous, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation:

-

Add an excess amount of sodium trimetaphosphate to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. This can take several hours to days, depending on the solvent and temperature. A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Sample Extraction and Filtration:

-

Once equilibrium is established, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the container.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium trimetaphosphate. The oven temperature should be above the boiling point of the solvent but well below the melting point of STMP.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried residue (sodium trimetaphosphate) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried STMP / Volume of saturated solution taken) x 100

Solubility ( g/100 g solvent) = (Mass of dried STMP / Mass of solvent in the aliquot) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of sodium trimetaphosphate.

References

- 1. TRISODIUM TRIMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. Sodium trimetaphosphate - Wikipedia [en.wikipedia.org]

- 3. Sodium Trimetaphosphate | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium trimetaphosphate | Fisher Scientific [fishersci.ca]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. Sodium trimetaphosphate CAS#: 7785-84-4 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. chemwhat.com [chemwhat.com]

- 10. dl.icdst.org [dl.icdst.org]

Spectroscopic Properties of the Trimetaphosphate Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the trimetaphosphate anion (P₃O₉³⁻), a cyclic polyphosphate of significant interest in various chemical and biological systems. This document details the key spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy, offering valuable data for identification, characterization, and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of phosphorus and oxygen atoms within the trimetaphosphate ring. Both ³¹P and ¹⁷O NMR provide unique insights into the structure and dynamics of this anion.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly effective method for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope.[1][2] In solution, the trimetaphosphate anion typically exhibits a single sharp resonance, reflecting the chemical equivalence of the three phosphorus atoms in the cyclic structure.

Table 1: ³¹P NMR Spectroscopic Data for the Trimetaphosphate Anion

| Parameter | Value (ppm) | Solvent/Conditions | Reference |

| Chemical Shift (δ) | -18 to -25 | Aqueous solution | [3] |

Note: The exact chemical shift can vary depending on the counter-ion, concentration, pH, and solvent.

¹⁷O NMR Spectroscopy

Oxygen-17 NMR, despite the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, provides detailed information about the different oxygen environments within the trimetaphosphate anion: the bridging (P-O-P) and non-bridging (P=O) oxygen atoms.[4] Solid-state NMR techniques, such as Magic Angle Spinning (MAS) and 3QMAS, are often employed to obtain high-resolution spectra.[4][5][6]

Table 2: ¹⁷O Solid-State NMR Spectroscopic Data for Sodium Trimetaphosphate (Na₃P₃O₉)

| Oxygen Site | Isotropic Chemical Shift (δiso), ppm | Quadrupolar Coupling Constant (Cq), MHz | Asymmetry Parameter (ηQ) | Reference |

| O (non-bridging) | 120 - 140 | 4.0 - 5.0 | 0.1 - 0.3 | [5][6][7] |

| O (bridging) | 80 - 100 | 5.0 - 6.0 | 0.7 - 0.9 | [5][6][7] |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the chemical bonds within the trimetaphosphate anion. These techniques are highly sensitive to the molecular structure and symmetry of the P₃O₉³⁻ ring. The vibrational spectrum of trimetaphosphate is characterized by distinct bands corresponding to the stretching and bending modes of the P-O bonds.

Table 3: Vibrational Spectroscopic Data for the Trimetaphosphate Anion

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~1263 | νas(PO₂) | IR | [8] |

| ~1245 | νas(PO₂) | IR | [8] |

| ~1130 | νs(PO₂) | IR | [8] |

| ~1117 | νs(PO₂) | IR | [8] |

| ~1000 | Ring ν(P-O-P) | Raman | [9] |

| ~999 | νs(P-O-P) | IR | [8] |

| ~774 | νs(P-O-P) cyclic | IR | [10] |

| ~720 | νs(P-O-P) cyclic | IR | [10] |

| ~680 | Ring deformation | Raman | [9] |

| ~510 | Ring deformation | Raman | [9] |

νas = asymmetric stretching, νs = symmetric stretching

Experimental Protocols

NMR Spectroscopy

3.1.1. Solution ³¹P NMR Spectroscopy

-

Sample Preparation: Dissolve the trimetaphosphate-containing sample in a suitable solvent (e.g., D₂O for locking).

-

Instrumentation: Utilize a high-field NMR spectrometer.

-

Data Acquisition:

-

Data Analysis: Integrate the resulting sharp singlet corresponding to the trimetaphosphate anion.

3.1.2. Solid-State ¹⁷O NMR Spectroscopy

-

Sample Preparation: For crystalline samples like Na₃P₃O₉, use the powdered form. ¹⁷O enrichment may be necessary due to its low natural abundance.[5]

-

Instrumentation: Employ a solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe.[4][5]

-

Data Acquisition:

-

Data Analysis: Analyze the 1D and 2D spectra to distinguish and assign the signals from the bridging and non-bridging oxygen atoms based on their distinct chemical shifts and quadrupolar parameters.[5]

Vibrational Spectroscopy

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the P=O and P-O-P stretching and bending vibrations.

3.2.2. Raman Spectroscopy

-

Sample Preparation: Place the solid sample or an aqueous solution in a suitable container (e.g., a glass capillary tube).

-

Instrumentation: Utilize a Raman spectrometer with a laser excitation source (e.g., 532 nm).[12]

-

Data Acquisition:

-

Focus the laser beam on the sample and collect the scattered light.

-

The acquisition time may need to be adjusted to obtain a good signal-to-noise ratio.[12]

-

-

Data Analysis: Analyze the Raman spectrum to identify the vibrational modes, particularly the symmetric stretching modes of the P-O-P ring, which are often strong in the Raman spectrum.

Visualizations

Caption: Structure of the trimetaphosphate anion.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 3. 31 P NMR characterisation of phosphate fragments during dissolution of calcium sodium phosphate glasses - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB01757A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 17O solid-state NMR and first-principles calculations of sodium trimetaphosphate (Na3P3O9), tripolyphosphate (Na5P3O10), and pyrophosphate (Na4P2O7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17O solid-state NMR and first-principles calculations of sodium trimetaphosphate (Na3P3O9), tripolyphosphate (Na5P3O10), and pyrophosphate (Na4P2O7). | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. researchgate.net [researchgate.net]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. ejm.copernicus.org [ejm.copernicus.org]

The Discovery and Enduring Significance of Trimetaphosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimetaphosphate compounds, with a primary focus on sodium trimetaphosphate (STMP). It delves into the historical context of their discovery, details their synthesis and physicochemical properties, and explores their significant, though often overlooked, roles in both prebiotic chemistry and contemporary biological systems. This document aims to serve as a valuable resource for researchers and professionals in drug development by furnishing detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Introduction

Trimetaphosphates are cyclic polyphosphates composed of three phosphate (B84403) units linked by phosphoanhydride bonds, forming a stable six-membered ring. While linear polyphosphates have been a subject of extensive research, the unique properties and potential applications of their cyclic counterparts, particularly sodium trimetaphosphate (STMP), are gaining increasing attention. From their early implications in the origin of life to their current use in various industrial and biomedical applications, trimetaphosphates represent a versatile class of compounds with significant scientific interest. This guide will provide an in-depth exploration of their discovery, chemistry, and biological relevance.

Historical Context and Discovery

The history of trimetaphosphates is intrinsically linked to the broader study of condensed phosphates. While Hennig Brand's discovery of phosphorus in 1669 laid the groundwork for phosphate chemistry, the specific identification of cyclic metaphosphates came much later.[1] The term "metaphosphate" was first recorded between 1825 and 1835.[2]

The industrial synthesis of sodium trimetaphosphate was significantly advanced in 1955 with the development of a method involving the heating of sodium dihydrogen phosphate.[3][4] The cyclic nature of the trimetaphosphate anion, [P₃O₉]³⁻, was confirmed through X-ray crystallography, which revealed the distinct ring structure of the P₃O₉ ring in sodium trimetaphosphate hexahydrate.[3]

Physicochemical Properties of Sodium Trimetaphosphate